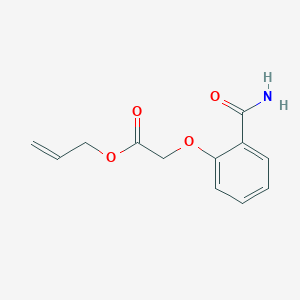
Prop-2-en-1-yl (2-carbamoylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl (2-carbamoylphenoxy)acetate is an organic compound with a complex structure that includes an allyl group, a carbamoyl group, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl (2-carbamoylphenoxy)acetate can be synthesized through the azeotropic dehydration of phenoxyacetic acid and allyl alcohol in the presence of benzene. The reaction is catalyzed by cerium sulfate and involves reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl (2-carbamoylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the allyl group or the phenoxyacetate moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Prop-2-en-1-yl (2-carbamoylphenoxy)acetate has several scientific research applications:
- **Chemistry
Properties
CAS No. |
90074-91-2 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
prop-2-enyl 2-(2-carbamoylphenoxy)acetate |
InChI |
InChI=1S/C12H13NO4/c1-2-7-16-11(14)8-17-10-6-4-3-5-9(10)12(13)15/h2-6H,1,7-8H2,(H2,13,15) |
InChI Key |
CCELVXFGUCTSQX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)COC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















